molecular formula C8H7Br2NO2 B596873 Ethyl 3,6-dibromopicolinate CAS No. 1214375-85-5

Ethyl 3,6-dibromopicolinate

Cat. No.: B596873
CAS No.: 1214375-85-5
M. Wt: 308.957
InChI Key: FIFJOCLGVVDZFW-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromopicolinate is an organic compound with the molecular formula C₈H₇Br₂NO₂. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its pale-yellow to yellow-brown liquid form and is primarily used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 3 and 6 positions on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Ethyl 3-aminopicolinate, ethyl 3-thiopicolinate.

    Reduction: Ethyl 3,6-dihydropicolinate.

    Oxidation: 3,6-dibromopicolinic acid.

Scientific Research Applications

Ethyl 3,6-dibromopicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as a building block in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with DNA replication .

Comparison with Similar Compounds

    Ethyl 3,6-dichloropicolinate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 3,6-difluoropicolinate: Fluorine atoms replace the bromine atoms.

    Ethyl 3,6-diiodopicolinate: Iodine atoms replace the bromine atoms.

Uniqueness: Ethyl 3,6-dibromopicolinate is unique due to the presence of bromine atoms, which confer distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions and enhance its potential as a precursor in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 3,6-dibromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFJOCLGVVDZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673268
Record name Ethyl 3,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214375-85-5
Record name Ethyl 3,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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